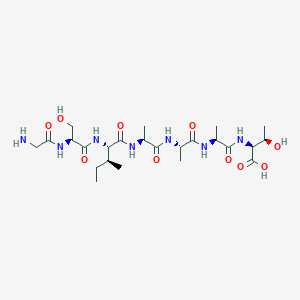

Glycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanyl-L-threonine

Beschreibung

Glycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanyl-L-threonine is a synthetic heptapeptide composed of glycine (Gly), L-serine (Ser), L-isoleucine (Ile), three consecutive L-alanines (Ala), and L-threonine (Thr). While its exact biological function remains under investigation, its sequence homology with bioactive peptides suggests interactions with enzymes like threonine aldolase or proteolytic systems . The peptide’s molecular formula is C26H44N8O11 (calculated based on amino acid composition), with a molecular weight of approximately 668.68 g/mol.

Eigenschaften

CAS-Nummer |

651292-18-1 |

|---|---|

Molekularformel |

C24H43N7O10 |

Molekulargewicht |

589.6 g/mol |

IUPAC-Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C24H43N7O10/c1-7-10(2)17(30-22(38)15(9-32)29-16(34)8-25)23(39)28-12(4)20(36)26-11(3)19(35)27-13(5)21(37)31-18(14(6)33)24(40)41/h10-15,17-18,32-33H,7-9,25H2,1-6H3,(H,26,36)(H,27,35)(H,28,39)(H,29,34)(H,30,38)(H,31,37)(H,40,41)/t10-,11-,12-,13-,14+,15-,17-,18-/m0/s1 |

InChI-Schlüssel |

APHHSICXGAVNCM-TVYIFJCCSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the growing chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield. Additionally, liquid chromatography techniques are used for purification.

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanyl-L-threonine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like serine and threonine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products Formed

The major products formed from these reactions depend on the specific modifications. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Drug Development

Peptides like Glycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanyl-L-threonine are being investigated for their roles in drug development, particularly in the field of targeted therapies. Research indicates that such peptides can enhance the efficacy of drugs by improving their bioavailability and specificity towards target cells. For instance, modifications of peptide sequences can lead to better binding affinities to specific receptors, which is crucial in designing effective therapeutics for conditions like cancer and autoimmune diseases .

1.2 Therapeutic Uses in Autoimmune Disorders

Studies have shown that peptides can modulate immune responses, making them candidates for treating autoimmune disorders. The presence of specific amino acids in Glycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanyl-L-threonine may influence T-cell activation and cytokine production, potentially leading to therapeutic strategies for conditions such as rheumatoid arthritis and multiple sclerosis .

Biochemical Research

2.1 Enzyme Substrate Studies

Glycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanyl-L-threonine can serve as a substrate for various enzymes involved in peptide hydrolysis. Research has demonstrated that dipeptidases exhibit different activities depending on the peptide structure. For example, comparative studies on dipeptidase activities show that specific sequences, including those found in Glycyl-L-seryl derivatives, yield varying cleavage rates across different tissues . This knowledge aids in understanding enzyme specificity and potential applications in enzyme replacement therapies.

2.2 Protein Structure Analysis

The analysis of peptides such as Glycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanyl-L-threonine contributes to the understanding of protein folding and stability. By examining how different sequences impact structural integrity, researchers can design more stable peptides for therapeutic use . This area of research is vital for developing peptide-based drugs that require stability under physiological conditions.

Nutritional Science

3.1 Dietary Supplements

Peptides are increasingly recognized for their health benefits, including muscle recovery and immune support. Glycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanyl-L-threonine may be included in dietary supplements aimed at athletes or individuals recovering from illness. Its amino acid composition can support protein synthesis and muscle repair, making it a valuable addition to nutritional formulations .

3.2 Functional Foods

Incorporating bioactive peptides into functional foods is an emerging trend in nutrition science. The unique properties of Glycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanyl-L-threonine may enhance the nutritional profile of food products, offering additional health benefits beyond basic nutrition .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of Glycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its properties, we compare this heptapeptide with structurally related peptides from diverse sources. Key parameters include amino acid sequence, molecular weight, solubility, and functional annotations.

Table 1: Structural and Molecular Comparison

Key Findings

Sequence Complexity and Functional Implications The target heptapeptide’s triple alanine motif (Ala-Ala-Ala) distinguishes it from compounds like (Gly-Ala-Pro-Gly-Ile-Gly-Lys-Thr), which incorporates proline—a helix-disrupting residue. This motif may enhance structural rigidity or protease resistance compared to glycine-rich peptides .

Molecular Weight and Solubility

- The target peptide’s lower molecular weight (668.68 g/mol ) suggests better membrane permeability than larger peptides like (1823.06 g/mol ), which may require active transport .

- Hydrophobic residues (e.g., valine in ) correlate with reduced aqueous solubility, whereas polar residues (e.g., asparagine and arginine in ) enhance hydrophilicity .

Enzyme Interactions

- Threonine aldolase, studied in , recognizes threonine-containing peptides. The target peptide’s Thr residue may serve as a substrate or inhibitor, akin to L-threonyl-L-seryl-L-lysyl-L-tyrosyl-L-arginine (neo-kyotorphin), which modulates enzyme activity .

Therapeutic Potential Shorter peptides (e.g., target and ) are favored in drug design due to synthetic feasibility and stability. Longer peptides (e.g., ) may exhibit higher specificity but face bioavailability challenges .

Biologische Aktivität

Introduction

Glycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanyl-L-threonine (Gly-Ser-Ile-Ala-Ala-Ala-Thr) is a peptide composed of seven amino acids. Its biological activity is of significant interest in various fields, including biochemistry, pharmacology, and molecular biology. This article provides an in-depth analysis of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Properties

The structure of Gly-Ser-Ile-Ala-Ala-Ala-Thr can be represented as follows:

This peptide's sequence contributes to its unique biological properties, which are influenced by the specific arrangement and chemical characteristics of its constituent amino acids.

The biological activity of Gly-Ser-Ile-Ala-Ala-Ala-Thr is primarily mediated through several mechanisms:

- Cell Signaling : The peptide may interact with cell surface receptors, modulating signal transduction pathways crucial for various physiological processes.

- Protein Interactions : It can influence protein-protein interactions, impacting cellular functions such as metabolism and gene expression.

- Antioxidant Activity : Some studies suggest that similar peptides exhibit antioxidant properties, potentially protecting cells from oxidative stress.

1. Antihypertensive Effects

Research indicates that dipeptides and similar compounds can exhibit antihypertensive effects by inhibiting angiotensin-converting enzyme (ACE). This mechanism reduces blood pressure by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.

2. Neuroprotective Effects

Peptides like Gly-Ser-Ile-Ala-Ala-Ala-Thr have been studied for their neuroprotective properties. They may help in reducing neuronal damage in conditions such as stroke or neurodegenerative diseases by modulating inflammatory responses and promoting neuronal survival.

Case Study 1: Antihypertensive Activity

A study conducted on various dipeptides demonstrated that those containing L-serine exhibited significant ACE inhibitory activity. The results indicated that modifications in peptide structure could enhance these effects, suggesting that Gly-Ser-Ile-Ala-Ala-Ala-Thr might similarly influence blood pressure regulation .

Case Study 2: Neuroprotection in Stroke Models

In experimental models of stroke, peptides with similar compositions were found to reduce neuronal apoptosis and inflammation. These findings highlight the potential for Gly-Ser-Ile-Ala-Ala-Ala-Thr in therapeutic strategies aimed at neuroprotection .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antihypertensive | ACE inhibition | |

| Neuroprotective | Reduction of apoptosis | |

| Immunomodulatory | Modulation of immune responses |

Table 2: Comparative Analysis with Related Peptides

| Peptide | ACE Inhibition | Neuroprotection | Immunomodulation |

|---|---|---|---|

| Gly-Ser-Ile-Ala-Ala-Ala-Thr | Moderate | Potential | Unknown |

| L-Tyrosyl-L-proline | Strong | Moderate | Yes |

| L-Alanylleucine | Weak | Strong | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.